molecular formula C17H26N2O3S B2957627 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide CAS No. 946326-09-6

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide

Cat. No.: B2957627
CAS No.: 946326-09-6
M. Wt: 338.47
InChI Key: WRCOFJSPCIRFTJ-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide is a complex organic compound belonging to the quinoline derivative family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline core is then functionalized with a butyl group and a sulfonamide moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Formation of reduced quinoline derivatives.

  • Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: Its biological activity has been studied in the context of enzyme inhibition and receptor binding.

  • Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream effects. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

This compound is unique in its structure and potential applications compared to other similar compounds. Some similar compounds include:

  • Quinoline derivatives: These compounds share the quinoline core but differ in their substituents and functional groups.

  • Sulfonamide derivatives: These compounds contain the sulfonamide group but may have different core structures.

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Properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-4-5-10-19-16-8-7-15(11-14(16)6-9-17(19)20)18-23(21,22)12-13(2)3/h7-8,11,13,18H,4-6,9-10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCOFJSPCIRFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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